molecular formula C6H11NO4S B1526483 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid CAS No. 1218504-97-2

2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid

Cat. No.: B1526483
CAS No.: 1218504-97-2
M. Wt: 193.22 g/mol
InChI Key: PNUCQEVTIYHOEJ-UHFFFAOYSA-N
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Description

2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid is a compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol It is characterized by the presence of an amino group, a dioxo-thiolan ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiolane-1,1-dioxide with glycine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The dioxo-thiolan ring can undergo redox reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c7-5(6(8)9)4-1-2-12(10,11)3-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUCQEVTIYHOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218504-97-2
Record name 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Reactant of Route 2
2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Reactant of Route 3
2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Reactant of Route 4
2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Reactant of Route 5
2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Reactant of Route 6
2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid

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